3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

T-type calcium channel Cav3.2 ion channel inhibitor

3,4-Dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361172-27-2) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class, with the molecular formula C₂₁H₂₁N₃O₃S and a molecular weight of 395.5 g/mol. This compound features a dihydrothieno[3,4-c]pyrazole core substituted at the N2 position with a p-tolyl group and linked via an amide bond to a 3,4-dimethoxybenzamide moiety.

Molecular Formula C21H21N3O3S
Molecular Weight 395.48
CAS No. 361172-27-2
Cat. No. B2416016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS361172-27-2
Molecular FormulaC21H21N3O3S
Molecular Weight395.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C21H21N3O3S/c1-13-4-7-15(8-5-13)24-20(16-11-28-12-17(16)23-24)22-21(25)14-6-9-18(26-2)19(10-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25)
InChIKeyKAIBBKSQXMTFLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361172-27-2): Core Chemical Identity and Procurement Parameter Overview


3,4-Dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361172-27-2) is a synthetic small molecule belonging to the thieno[3,4-c]pyrazole benzamide class, with the molecular formula C₂₁H₂₁N₃O₃S and a molecular weight of 395.5 g/mol . This compound features a dihydrothieno[3,4-c]pyrazole core substituted at the N2 position with a p-tolyl group and linked via an amide bond to a 3,4-dimethoxybenzamide moiety. Its InChIKey is KAIBBKSQXMTFLG-UHFFFAOYSA-N and the canonical SMILES is CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC . The compound has been indexed in multiple high-throughput screening campaigns, including a CBX7 chromodomain inhibitor AlphaScreen, a mutant huntingtin–calmodulin (mHTT-CaM) interaction disruption assay, and a GPR151 agonist cell-based reporter assay, indicating its use as a probe for epigenetic, neurodegenerative, and GPCR-targeted discovery programs .

Why Generic Substitution of 3,4-Dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Fails: Substitution-Pattern Determinants of Target Engagement and Bioassay Profile


Within the thieno[3,4-c]pyrazole benzamide chemotype, minor structural perturbations profoundly alter target engagement profiles. The 3,4-dimethoxy substitution on the benzamide ring distinguishes this compound from its 3,4-diethoxy analog (BDBM76971), which exhibits an EC₅₀ of 3.79 µM against the T-type calcium channel subunit α-1H (Cav3.2) [1], and from KL101 (3,4-dimethyl substitution), a known selective cryptochrome 1 (CRY1) stabilizer that lengthens circadian period in Bmal1-dLuc reporter cells . The p-tolyl N2-substituent further differentiates it from analogs bearing 4-fluorophenyl, 2,4-dimethylphenyl, or tert-butyl groups, each of which directs the compound toward distinct biological targets. Consequently, generic interchange of thieno[3,4-c]pyrazole benzamides without precise control of the benzamide methoxy pattern and the pyrazole N-aryl substituent will yield divergent pharmacological outcomes, compromising reproducibility in target-based screening campaigns.

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide vs. Closest Structural Analogs


Benzamide Substitution Pattern Differentiation: 3,4-Dimethoxy vs. 3,4-Diethoxy and T-Type Calcium Channel Activity

The 3,4-dimethoxybenzamide substitution in the target compound contrasts with the 3,4-diethoxybenzamide motif of BDBM76971, which displays measurable T-type calcium channel (Cav3.2) inhibitory activity. BDBM76971 (N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide) exhibits an EC₅₀ of 3.79 µM against the voltage-dependent T-type calcium channel subunit α-1H in a fluorescence-based assay conducted at the Vanderbilt Screening Center [1]. The target compound has not been reported to possess Cav3.2 activity, indicating that the methoxy-to-ethoxy switch modulates ion channel engagement. This substitution-dependent selectivity is critical for programs seeking to avoid off-target calcium channel effects.

T-type calcium channel Cav3.2 ion channel inhibitor thienopyrazole SAR

Differentiation from KL101 (CRY1 Stabilizer): Substitution-Pattern-Dependent Functional Activity at the Circadian Clock Target

KL101 (CAS 396721-89-4), a close structural analog featuring 3,4-dimethylbenzamide and 2,4-dimethylphenyl N2-substitution, is a well-characterized isoform-selective CRY1 stabilizer that dose-dependently lengthens the circadian period in Bmal1-dLuc and Per2-dLuc reporter cell lines . The target compound, bearing 3,4-dimethoxybenzamide and p-tolyl substituents, has not been reported as a CRY1 stabilizer but was instead screened in a CBX7 chromodomain AlphaScreen and an mHTT-CaM interaction disruption assay . This divergence demonstrates that the methoxy substitution pattern and the precise aryl substitution on the pyrazole N2 position determine functional selectivity between circadian modulation and epigenetic/protein–protein interaction targets.

CRY1 circadian clock cryptochrome stabilizer thienopyrazole

Class-Level Anti-Inflammatory and Platelet Antiaggregating Activity of 4H-Thieno[3,4-c]pyrazole Derivatives Establishes Pharmacological Precedent for the Scaffold

The 4H-thieno[3,4-c]pyrazole scaffold has an established pharmacological precedent for anti-inflammatory and platelet antiaggregating activity. Menozzi et al. (1992) demonstrated that the 4-fluorophenyl derivative of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-one exhibits remarkable analgesic, anti-inflammatory, and antipyretic activities in mice and rats, with in vitro platelet antiaggregating activity comparable to that of acetylsalicylic acid (aspirin) [1]. Although the target compound is a 4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl benzamide rather than a pyrazol-4-one, it belongs to the same thieno[3,4-c]pyrazole core family, and aryl substitution-dependent modulation of these activities is a well-documented class feature.

anti-inflammatory analgesic platelet antiaggregating thieno[3,4-c]pyrazole

Multi-Target Screening Profile Differentiation: CBX7 Chromodomain, mHTT-CaM Interaction, and GPR151 Agonist Screens

The target compound has been indexed in three distinct high-throughput screening campaigns with publicly accessible assay identifiers: (i) a CBX7 chromodomain inhibitor primary AlphaScreen (PubChem AID 1224903, Source ID 15290), (ii) an AlphaScreen for small molecules abrogating mutant huntingtin–calmodulin (mHTT-CaM) interaction (PubChem AID 1671202, Source ID 24983), and (iii) a cell-based GPR151 agonist luminescence assay conducted by The Scripps Research Institute Molecular Screening Center (PubChem AID 1508602) . In contrast, structurally related thieno[3,4-c]pyrazole analogs such as BDBM76971 appear in Cav3.2 ion channel screens [1], and KL101 is profiled in circadian reporter assays . This distinct screening footprint—spanning epigenetic readers (CBX7), neurodegenerative protein–protein interactions (mHTT-CaM), and orphan GPCRs (GPR151)—establishes a target engagement profile that is qualitatively different from the ion channel and circadian clock profiles of its closest analogs.

CBX7 chromodomain mHTT-CaM interaction GPR151 high-throughput screening target deconvolution

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Capacity vs. Thieno[3,4-c]pyrazole Benzamide Analogs

The target compound (MW 395.5 g/mol, C₂₁H₂₁N₃O₃S) possesses a molecular weight intermediate between lighter thieno[3,4-c]pyrazole analogs such as N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide (MW 313.42 g/mol, CAS 396723-97-0) and heavier analogs such as 4-benzoyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (MW 439.53 g/mol, CAS 396722-63-7) . Its three methoxy oxygen atoms and one amide NH provide a hydrogen bond acceptor/donor profile distinct from the diethoxy analog (which has two ethoxy oxygen atoms) and the dimethyl analog (which lacks hydrogen bond acceptors on the benzamide ring). These differences in molecular weight, hydrogen bonding capacity, and lipophilicity (driven by the p-tolyl vs. other N2-aryl substituents) influence solubility, permeability, and protein binding, directly impacting assay performance in biochemical and cell-based screens.

physicochemical properties Lipinski rule of five drug-likeness thienopyrazole

Synthetic Accessibility: Documented Industrial Production Method for Pyrazol-3-yl-Benzamide Derivatives

A patent exists describing an efficient industrial method for producing pyrazol-3-yl-benzamide derivatives, including compounds structurally related to the target compound [1]. The method (US20100222394A1 / CA 2700936) discloses a commercially viable synthetic route for pyrazol-3-yl-benzamide derivatives where R₂, R₃, and R₄ independently represent lower alkyl groups, enabling the production of pharmaceutical-grade intermediates at scale [1]. This patent covers the general synthetic approach applicable to the target compound's core scaffold, providing a documented pathway for larger-scale procurement compared to analogs for which no patented synthetic method has been disclosed.

synthesis process chemistry pyrazol-3-yl-benzamide scale-up patent

Recommended Research and Industrial Application Scenarios for 3,4-Dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Based on Quantitative Differentiation Evidence


Epigenetic Probe Development: CBX7 Chromodomain Inhibitor Screening Cascades

Based on the compound's inclusion in a CBX7 chromodomain primary AlphaScreen (PubChem AID 1224903) , and its differentiation from T-type calcium channel-active analogs (BDBM76971, EC₅₀ 3.79 µM against Cav3.2) [1], this compound is suitable for epigenetic probe development programs targeting CBX7-mediated gene silencing. Its distinct multi-target screening profile—spanning epigenetic, neurodegenerative PPI, and GPCR targets—suggests reduced ion channel off-target liability compared to diethoxy analogs, making it a cleaner chemical starting point for CBX7-focused medicinal chemistry optimization.

Neurodegenerative Disease Target Discovery: mHTT-CaM Interaction Disruption

The compound's presence in the mHTT-CaM AlphaScreen (PubChem AID 1671202) positions it as a candidate probe for Huntington's disease target discovery. Previous studies have demonstrated that disrupting mutant huntingtin–calmodulin binding has beneficial effects in cell culture and the R6/2 transgenic animal model [2]. The compound's differentiation from CRY1-stabilizing analogs (KL101) ensures that circadian rhythm modulation does not confound phenotypic readouts in neuronal models, a critical consideration for neurodegenerative disease screening.

Orphan GPCR Deorphanization: GPR151 Agonist Screening in Habenula-Targeted Neuropsychiatric Programs

The compound was profiled in a cell-based high-throughput assay to identify activators of GPR151 (PubChem AID 1508602), an orphan GPCR with highly specific enrichment in the habenula complex, a brain structure implicated in schizophrenia, depression, and drug dependence [3]. Its balanced physicochemical profile (MW 395.5, 5 HBA, 1 HBD) and distinct target class distribution relative to ion channel- and circadian clock-active analogs support its use as a chemical probe in habenula-targeted neuropsychiatric drug discovery.

Industrial-Scale Procurement Enabled by Patented Synthetic Methodology

For programs requiring gram-to-kilogram quantities, the availability of a patented industrial production method for pyrazol-3-yl-benzamide derivatives (US20100222394A1) [4] provides a documented synthetic route applicable to the target compound's scaffold. This patent offers a strategic advantage in supply chain planning compared to structurally similar thieno[3,4-c]pyrazole analogs for which no scalable synthetic methodology has been publicly disclosed, reducing procurement lead time and cost uncertainty.

Quote Request

Request a Quote for 3,4-dimethoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.